molecular formula C13H11BrN2O3 B12965133 (R)-3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

(R)-3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B12965133
M. Wt: 323.14 g/mol
InChI Key: CMRQAKJTXKOGSF-SNVBAGLBSA-N
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Description

®-3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the reaction of 5-bromo-1-oxoisoindoline with piperidine-2,6-dione under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

®-3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of hydrogenated products .

Scientific Research Applications

®-3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in studies involving protein degradation and cellular processes.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of ®-3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as E3 ubiquitin ligase. This interaction leads to the recruitment of target proteins for ubiquitination and subsequent proteasomal degradation. The compound acts as a molecular glue, facilitating the binding of target proteins to the ubiquitin ligase complex, thereby promoting their degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to its specific structure and ability to target proteins for degradation. Unlike other compounds, it has shown potential in enhancing the degradation of specific proteins, making it a valuable tool in drug discovery and therapeutic development .

Properties

Molecular Formula

C13H11BrN2O3

Molecular Weight

323.14 g/mol

IUPAC Name

(3R)-3-(6-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H11BrN2O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18)/t10-/m1/s1

InChI Key

CMRQAKJTXKOGSF-SNVBAGLBSA-N

Isomeric SMILES

C1CC(=O)NC(=O)[C@@H]1N2CC3=C(C2=O)C=CC(=C3)Br

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)Br

Origin of Product

United States

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